molecular formula C39H30O4 B3224765 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene CAS No. 1238475-45-0

9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene

Cat. No. B3224765
CAS RN: 1238475-45-0
M. Wt: 562.7 g/mol
InChI Key: OROZTGFBKXEPSI-UHFFFAOYSA-N
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Description

9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene is a chemical compound with the molecular formula C39H30O4 . It is used in the synthesis of functional materials and resins .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene was catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .


Molecular Structure Analysis

The molecular structure of 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene is complex, with multiple functional groups. The molecule contains two naphthyl groups attached to a fluorene core, each with a glycidyloxy group .


Chemical Reactions Analysis

While specific chemical reactions involving 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene are not detailed in the search results, similar compounds have been studied. For example, 9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluorene (BPF) hydroxyl groups were used as initiators in the ring-opening polymerization reaction with DL-lactide monomers to synthesize a Poly(DL-lactide) polymer .

Future Directions

The future directions for research on 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene could include further exploration of its synthesis, properties, and potential applications in the synthesis of functional materials and resins . Additionally, its use as an initiator in polymerization reactions could be further explored .

properties

IUPAC Name

2-[[6-[9-[6-(oxiran-2-ylmethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZTGFBKXEPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144244
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene

CAS RN

1238475-45-0
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238475-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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